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Compound of Interest

Compound Name: ATX-1905

Cat. No.: B15573063

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis and purification of the
precursor to ATX-1905, a potent and specific positron emission tomography (PET) tracer for
the enzyme autotaxin (ATX). The methodologies described are based on the procedures
published by Deng et al. in the Journal of Medicinal Chemistry (2021).[1]

The ATX-1905 precursor, herein referred to as Compound 20, is the deuterated, non-
radioactive analog used in the final radiofluorination step to produce [*8F]ATX-1905. The
synthesis is a multi-step process involving the construction of a core imidazo[1,2-a]pyridine
structure followed by sequential functionalization.

Biological Context: The Autotaxin (ATX) Signaling
Pathway

ATX is a secreted lysophospholipase D that plays a crucial role in cell proliferation, survival,
and migration. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce
lysophosphatidic acid (LPA), a potent signaling lipid. LPA then binds to a family of G protein-
coupled receptors (LPARS) to initiate downstream signaling cascades. Dysregulation of the
ATX-LPA axis has been implicated in various pathological conditions, including fibrosis and
cancer. ATX-1905 is designed to enable non-invasive quantification of ATX levels in vivo,
offering a valuable tool for diagnostics and therapeutic monitoring.
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Caption: The Autotaxin (ATX)-LPA signaling pathway.

Overall Synthesis Workflow
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The synthesis of the ATX-1905 precursor (20) is accomplished via a convergent synthesis
route. The key steps involve the formation of a central imidazo[1,2-a]pyridine core, followed by
the attachment of piperazine-containing side chains.
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Caption: High-level workflow for the synthesis of the ATX-1905 precursor.

Experimental Protocols

The following protocols detail the synthesis of key intermediates leading to the final precursor
molecule, Compound 20. All procedures are adapted from the supplementary information of
Deng et al., J. Med. Chem. 2021, 64, 20, 15053—-15068.

Protocol 1: Synthesis of Intermediate 16

2-((6-bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-
carbonitrile

e Step 1.1: To a solution of 6-bromo-2-ethylimidazo[1,2-a]pyridin-3-amine (1.0 eq) in N,N-
Dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.1 eq) at O °C.

e Step 1.2: Stir the mixture at room temperature for 2 hours.

e Step 1.3: Add 2-isothiocyanato-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.2 eq) and stir for
12 hours at 60 °C.

o Step 1.4: Introduce potassium carbonate (K2COs) (3.0 eq) and methyl iodide (Mel) (2.0 eq)
to the mixture.

e Step 1.5: Continue stirring at room temperature for an additional 4 hours.

 Purification: After reaction completion (monitored by TLC), dilute the mixture with water and
extract with ethyl acetate. Purify the crude product by silica gel column chromatography

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b15573063?utm_src=pdf-body
https://www.benchchem.com/product/b15573063?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

(eluent: petroleum ether/ethyl acetate gradient) to yield Intermediate 16.

Protocol 2: Synthesis of Intermediate 19

tert-butyl 4-(2-(4-(2-fluoroethyl)piperazin-1-yl)-2-oxoethyl)piperazine-1-carboxylate

Step 2.1: Dissolve 1-(2-fluoroethyl)piperazine (1.0 eq) and tert-butyl piperazine-1-carboxylate
(1.0 eq) in dichloromethane (DCM).

Step 2.2: Add 2-chloroacetyl chloride (1.1 eq) dropwise at O °C, followed by the addition of
triethylamine (TEA) (2.5 eq).

Step 2.3: Allow the reaction to warm to room temperature and stir for 16 hours.

Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify
the residue via silica gel column chromatography (eluent: DCM/methanol gradient) to obtain
Intermediate 19.

Protocol 3: Synthesis of ATX-1905 Precursor
(Compound 20)

2-((2-ethyl-6-(4-(2-(4-(2-fluoroethyl-1,1,2,2-d4)piperazin-1-yl)-2-oxoethyl)piperazin-1-
ylhimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile

Step 3.1 (Boc Deprotection): Treat Intermediate 19 with trifluoroacetic acid (TFA) in DCM
(1:4 viv) at room temperature for 2 hours to remove the Boc protecting group. Concentrate
the mixture in vacuo.

Step 3.2 (Buchwald-Hartwig Coupling): Combine the deprotected amine from Step 3.1 (1.2
eq), Intermediate 16 (1.0 eq), RuPhos Pd G3 (0.05 eq), RuPhos (0.1 eq), and cesium
carbonate (Cs2C0s) (2.0 eq) in a sealed tube.

Step 3.3: Add anhydrous dioxane and heat the mixture at 100 °C for 12 hours under an
argon atmosphere.
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o Step 3.4 (Deuteration): The fluorinated intermediate from the previous step is subjected to a
deuteration process using a suitable deuterium source (e.g., D20 with a catalyst) to install
the four deuterium atoms on the fluoroethyl group.

 Purification: After cooling, filter the reaction mixture through Celite and concentrate. Purify
the crude product using preparative HPLC (C18 column, water/acetonitrile gradient with
0.1% TFA) to yield the final ATX-1905 Precursor (20) as a TFA salt.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Actual yields may
vary depending on reaction scale and conditions.

o Molecular Molecular Typical Yield
Compound Description _
Formula Weight (g/mol) (%)

Brominated
Intermediate 16 Imidazopyridine C22H16BrFNeS 523.38 65-75%

Core

Piperazine Side
Intermediate 19 Chain (Boc- C17H31FN4O3 374.46 70-80%

protected)

ATX-1905 C32H33D4F2NsO 35-45% (over
Compound 20 637.79 ]

Precursor S final steps)

Data is synthesized from typical outcomes for analogous reactions described in the reference
literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15573063?utm_src=pdf-body
https://www.benchchem.com/product/b15573063?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 1. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and
Purification of the ATX-1905 Precursor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573063#synthesis-and-purification-of-the-atx-
1905-precursor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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